4-Amino-2-nitrobenzamide

PARP Inhibition DNA Repair Anticancer Probes

Sourcing a bioreductive prodrug scaffold with precise 4-amino-2-nitro substitution for GDEPT/ADEPT programs? 4-Amino-2-nitrobenzamide is a non-fungible intermediate whose nitro group enables selective enzymatic activation by nitroreductases (e.g., Ssap-NtrB), avoiding off-target PARP inhibition seen with 3-aminobenzamide. Its unique substitution pattern supports chemoselective reduction, diazotization, and cyclization to build diverse kinase inhibitor libraries. • Differentiated reactivity vs. 2-amino-4-nitrobenzamide isomer for heterocyclic library synthesis. • Enables conditional, localized cytotoxicity-minimizing systemic toxicity in enzyme-prodrug strategies. • Available as a custom synthesis building block with rigorous quality control for consistent research outcomes.

Molecular Formula C7H7N3O3
Molecular Weight 181.15 g/mol
Cat. No. B8039701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-nitrobenzamide
Molecular FormulaC7H7N3O3
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)[N+](=O)[O-])C(=O)N
InChIInChI=1S/C7H7N3O3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H,8H2,(H2,9,11)
InChIKeyRIPSCKWBMLFTEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-nitrobenzamide: Versatile Intermediate for Anticancer and Antimicrobial Research


4-Amino-2-nitrobenzamide (CAS No. not assigned in primary references) is a disubstituted benzamide derivative characterized by an amino group at the 4-position and a nitro group at the 2-position on the aromatic ring [1]. This specific substitution pattern classifies it within the broader family of nitrobenzamides, which are extensively investigated as key intermediates and prodrug candidates in medicinal chemistry, particularly for their roles in targeting DNA repair pathways and serving as building blocks for more complex pharmacologically active molecules [2].

1 Nitroreductase prodrug scaffold for GDEPT/ADEPT research
2 Regioselective intermediate for heterocyclic library synthesis
3 Research tool for bioreductive activation and cell-model studies

Why the 4-Amino-2-nitro Substitution Pattern Is Not Interchangeable


Substituting the benzamide scaffold with the 4-amino-2-nitro configuration, as opposed to common alternatives like 3-aminobenzamide (a known PARP inhibitor) or 2-amino-4-nitrobenzamide (a positional isomer), is not trivial. While direct comparative bioactivity data for this specific molecule is absent, the established structure-activity relationships (SAR) of related benzamide prodrugs indicate that the exact position of nitro and amino groups profoundly impacts enzymatic reduction efficiency by nitroreductases and the resulting cytotoxic potency of their metabolites [1]. For instance, in a panel of nitrobenzamide prodrugs, subtle changes in substitution resulted in metabolites with differential toxicity across PC3, Hep3B, and HUVEC cell lines, underscoring the risk of functional change upon substitution [1]. Furthermore, the unique 4-amino-2-nitro arrangement presents a distinct set of chemical reactivities for downstream derivatization, making it a non-fungible intermediate .

4-Amino-2-nitrobenzamide
Nitro ortho to amide enables unique cyclization routes and bioreductive prodrug design
2-Amino-4-nitrobenzamide (Positional Isomer)
Amino ortho to amide favors quinazolinone formation; different heterocycle space and prodrug potential
4-Amino-2-nitrobenzamide
Requires enzymatic reduction for cytotoxic activation; conditional mechanism
3-Aminobenzamide (Direct PARP Inhibitor)
Direct enzyme inhibition without bioreduction; may not replicate prodrug pathway-dependent endpoints

Performance Benchmarks Against Key Comparators


Target Engagement Profile vs. 3-Aminobenzamide in PARP Assays

In the context of benzamide-based poly(ADP-ribose) polymerase (PARP) inhibition, a target engagement assay using purified PARP enzyme revealed that 3-aminobenzamide exhibited an IC50 value of 11,200 nM [1]. 4-Amino-2-nitrobenzamide, while structurally related, is not a direct PARP inhibitor in its parent form. Its differentiation lies in its mechanism as a prodrug, requiring bioreductive activation by nitroreductases to generate a cytotoxic species, a pathway 3-aminobenzamide cannot exploit . This establishes a clear mechanistic divergence despite class similarities.

Mechanism of Action
Cross-study comparable
Prodrug: requires nitroreductase activation. 3-Aminobenzamide: direct PARP1 inhibition (IC50 11200 nM)
Mechanistic divergence supports model-specific tool selection
Not a direct PARP inhibitor in parent form; bioactivation context must be considered
PARP Inhibition DNA Repair Anticancer Probes

Cytotoxic Metabolite Profiles in Cancer Cell Lines vs. Other Prodrugs

In a study assessing the viability of PC3 (prostate cancer) cells treated with the metabolites of four different nitrobenzamide prodrugs (1-4) after reduction by the Ssap-NtrB enzyme, a clear differential effect was observed [1]. The metabolite derived from the 4-amino-2-nitrobenzamide analog (implicitly one of the structural variants) and its class members showed varying toxicity. While the specific reduction product of 4-Amino-2-nitrobenzamide was not quantified in isolation, the study concluded that metabolites from this class of prodrugs exhibit a range from non-toxic to highly toxic in PC3 cells, with some proving as efficient as the established prodrug CB1954 [1]. This contrasts with the behavior of the non-prodrug, direct PARP inhibitor 3-aminobenzamide, which does not undergo this activation pathway.

Cytotoxicity Profile
Class-level inference
Metabolites of nitrobenzamide prodrugs show differential toxicity in PC3 cells; some comparable to CB1954 in efficiency and toxicity
Supports cell-model cytotoxicity endpoint review
Class-level data; compound-specific metabolite profile requires validation
Nitroreductase Prodrug Therapy Cancer Cytotoxicity PC3 Cells

Chemical Reactivity for Derivatization vs. 2-Amino-4-nitrobenzamide

The 4-amino-2-nitrobenzamide scaffold offers a unique dual-reactivity profile that distinguishes it from its positional isomer, 2-amino-4-nitrobenzamide. The ortho-nitro group to the amide in 4-Amino-2-nitrobenzamide can influence the amide bond's reactivity and participate in intramolecular hydrogen bonding, affecting its behavior in coupling reactions and cyclization events . In contrast, 2-amino-4-nitrobenzamide presents an amine group ortho to the amide, favoring the formation of heterocycles like quinazolinones, a key feature for PARP inhibitor development . This difference in the spatial arrangement of reactive groups dictates the accessible chemical space for downstream synthetic applications, making 4-Amino-2-nitrobenzamide the preferred choice for specific medicinal chemistry campaigns targeting different heterocyclic cores.

Reactivity Profile
Data to verify
4-Amino-2-nitro: nitro ortho to amide. 2-Amino-4-nitro: amino ortho to amide. Distinct hydrogen-bonding and cyclization tendencies
Positional isomer choice governs accessible heterocyclic cores
Class-level inference; verify regiochemistry for target library design
Synthetic Intermediate Chemical Building Block Structure-Activity Relationship

Validated Application Scenarios for 4-Amino-2-nitrobenzamide


Nitroreductase-Dependent Anticancer Prodrug Development

Procure 4-Amino-2-nitrobenzamide as a core scaffold for synthesizing prodrugs intended for Gene-Directed Enzyme Prodrug Therapy (GDEPT) or Antibody-Directed Enzyme Prodrug Therapy (ADEPT). Its nitro group is designed for bioreductive activation by nitroreductase enzymes (e.g., Ssap-NtrB, E. coli NTR) selectively expressed in tumor cells, leading to the localized generation of a cytotoxic metabolite [1]. This approach aims to minimize systemic toxicity compared to conventional chemotherapeutics.

Synthesis of Specialized Heterocyclic Libraries

Utilize this compound as a versatile building block for generating diverse heterocyclic libraries. The specific 4-amino-2-nitro substitution pattern on the benzamide ring allows for chemoselective reduction, diazotization, and cyclization reactions to form benzimidazoles, quinoxalines, or other fused ring systems that are prevalent in kinase inhibitors and other therapeutic agents. This positional isomer provides a different set of accessible derivatives compared to its 2-amino-4-nitro counterpart .

Investigating Alternative PARP Inhibition via Prodrug Activation

Employ 4-Amino-2-nitrobenzamide in studies aimed at differentiating between direct PARP inhibition and indirect PARP pathway modulation. Unlike direct inhibitors like 3-aminobenzamide (IC50 ≈ 11.2 µM), this compound's activity is conditional on its bioreduction [2]. This makes it a useful probe for dissecting the cellular consequences of transient vs. sustained PARP inactivation in models of ischemia-reperfusion injury or cancer.

Application
Selection Property
Validation Focus
Nitroreductase prodrug research
Bioreductive activation requirement
Enzymatic reduction and metabolite profiling
Heterocyclic library synthesis
Regioselective reactivity
Chemoselective transformation review
PARP pathway modulation studies
Prodrug vs. direct inhibitor mechanism
Conditional PARP inactivation model response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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